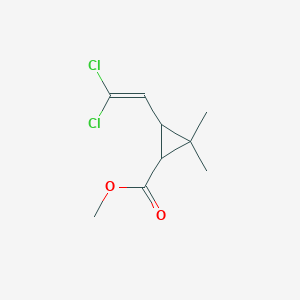

3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷甲酸甲酯

概述

描述

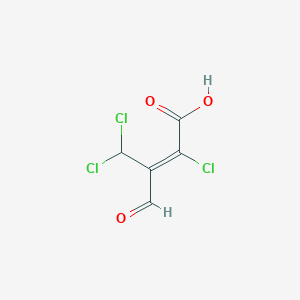

“Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate” is an organochlorine compound . It is functionally related to a cyclopropanecarboxylic acid .

Synthesis Analysis

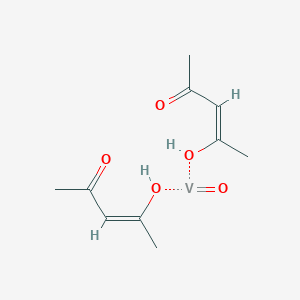

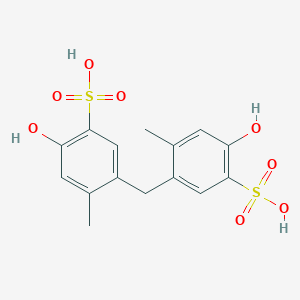

The synthesis of isomeric 3-(2,2-dichlorovinyl)-2-hydroxymethyl-2-methylcyclopropanecarboxylic acids and other permethrin metabolites has been reported . The compound is a known environmental transformation product of Cyfluthrin, Zeta-cypermethrin, and Beta-cypermethrin .Molecular Structure Analysis

The molecular structure of this compound is related to cyclopropanecarboxylic acid . It has the same structure as Permethrine .Chemical Reactions Analysis

This compound is a known environmental transformation product of Cyfluthrin . It is also a known environmental transformation product of Zeta-cypermethrin and Beta-cypermethrin .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H10Cl2O2 . Its molecular weight is 209.07 g/mol .科学研究应用

微波辅助水解

3-(2,2-二氯乙烯基)-2,2-二甲基环丙烷甲酸甲酯可以使用微波技术水解以生成 DV 除虫菊酸。与传统方法相比,该方法具有时间效率高和产率更高的优点,正如郭文龙 (2006) 所证明的 (郭,2006)。

标记化合物的合成

该化合物已用于合成用于代谢研究的碳 14 标记化合物。中塚等人 (1977) 详细介绍了合成过程并实现了立体选择性标记 (中塚等人,1977)。

杀虫性能

伯特等人 (1974) 研究了该化合物与适当醇的酯类比其对应物具有更高的杀虫效果。他们的研究突出了该化合物各种异构体的杀虫潜力 (伯特等人,1974)。

代谢物监测

阿雷博拉等人 (1999) 开发了一种方法,用于监测合成拟除虫菊酯的代谢物,包括该化合物的衍生物,在人尿中。这项研究对于评估接触合成拟除虫菊酯具有重要意义 (阿雷博拉等人,1999)。

合成中的立体化学

已经探索了该化合物的合成和立体化学方面,近藤等人 (1980) 专注于通过改进的合成方法生产特定的异构体 (近藤等人,1980)。

拟除虫菊酯合成

该化合物已用于合成含有膦酰部分的拟除虫菊酯,显示出显着的杀螨活性,如卢胜 (2004) 所研究的 (盛,2004)。

排泄和代谢研究

阿赫塔尔等人 (1987) 对该化合物放射性标记异构体的排泄、分布和消耗的研究提供了对其代谢和家禽产品中潜在残留问题的见解 (阿赫塔尔等人,1987)。

作用机制

Target of Action

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, also known as dichlorvos, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase , an enzyme associated with the nervous systems of insects .

Mode of Action

Dichlorvos inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system . There is also evidence suggesting that dichlorvos may damage the DNA of insects .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal functioning of the nervous system in insects. This disruption affects various biochemical pathways, leading to paralysis and eventually death of the insect .

Pharmacokinetics

It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

The result of dichlorvos action is the effective control of household pests, public health pests, and insects affecting stored products . Its toxicity extends well beyond insects, making it a subject of environmental concern .

Action Environment

The efficacy and stability of dichlorvos can be influenced by various environmental factors. For instance, its widespread use and discharge into the environment have led to its prevalence in urban waterways . Furthermore, dichlorvos is toxic to non-target organisms, including fishes and bees , raising concerns about its environmental impact.

安全和危害

The compound is an organophosphate, predominantly used in domestic insect control in developing countries . Acute and prolonged exposure may lead to death, genotoxic, neurological, reproductive, carcinogenic, immunological, hepatic, renal, respiratory, metabolic, dermal, and other systemic effects . Its toxicity is due to the ability of the compound to inhibit acetyl cholinesterase at cholinergic junction of the nervous system .

属性

IUPAC Name |

methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOOIMSFFIUFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028113 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

CAS RN |

61898-95-1, 59897-93-7, 59897-94-8 | |

| Record name | Permethrinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61898-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

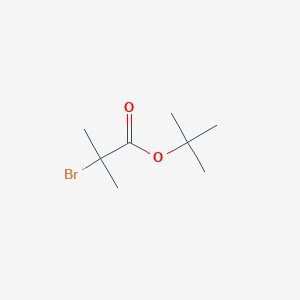

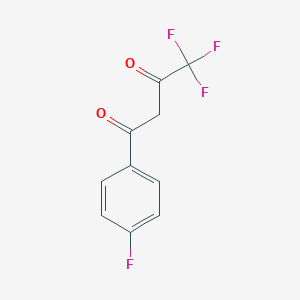

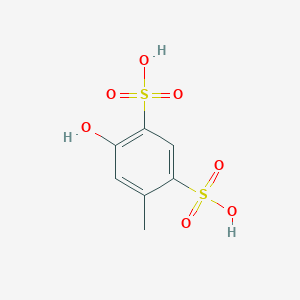

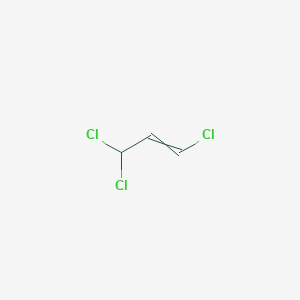

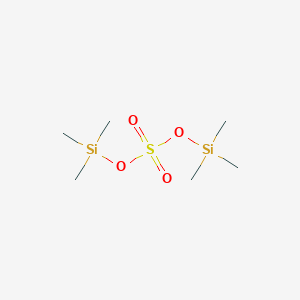

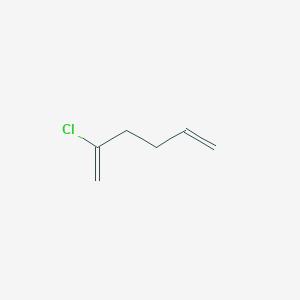

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method to synthesize Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate?

A1: While the provided abstracts don't detail the complete synthesis of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, one study focuses on its synthesis from Methyl 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropanecarboxylate. [] The research utilized a uniform design methodology to optimize reaction conditions and developed a mathematical model to understand the synthesis process. [] Further details on the specific reagents and reaction steps would require examining the full research paper.

Q2: How can Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate be converted to DV-chrysanthemic acid, and what are the advantages of using microwave technology for this process?

A2: Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate can be hydrolyzed to DV-chrysanthemic acid using sodium hydroxide solution. [] Utilizing microwave technology for this hydrolysis offers significant advantages over traditional methods. Researchers achieved a 99.6% yield of DV-chrysanthemic acid using microwave irradiation at 100 W and 90°C for 10 minutes. [] This method resulted in a 30-fold reduction in reaction time, a 24.6% increase in yield, and significant reductions in the required amounts of anhydrous ethanol (60%) and sodium hydroxide (17%) compared to conventional heating. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。